Benzenesulfonohydrazide

Blowing Agent Polymer Foaming Decomposition Temperature

Select BSH (CAS 80-17-1) for low-temperature foaming (90–110°C decomposition) where OBSH (140–160°C) or ADC (195–215°C) exceed polymer thermal limits—ideal for PVC, polyolefins, and NR. Gas yield 120–130 mL/g produces closed-cell foams for footwear, gaskets, and packaging. Decomposes to N₂, H₂, and H₂O—eliminating CO/NH₃ emissions of ADC—critical for odor-sensitive cosmetic, medical, and consumer goods. NR validation: 6 phr BSH yields 2.31 expansion ratio at 150°C cure. NOT a general radical initiator; procure only for validated foaming or cascade coupling applications.

Molecular Formula C6H8N2O2S
Molecular Weight 172.21 g/mol
CAS No. 80-17-1
Cat. No. B1205821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonohydrazide
CAS80-17-1
Synonymsenzenesulfohydrazide
benzenesulfonyl hydrazide
Porofor BSH
Molecular FormulaC6H8N2O2S
Molecular Weight172.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NN
InChIInChI=1S/C6H8N2O2S/c7-8-11(9,10)6-4-2-1-3-5-6/h1-5,8H,7H2
InChIKeyVJRITMATACIYAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenesulfonohydrazide (CAS 80-17-1) Technical Overview for Industrial Sourcing


Benzenesulfonohydrazide (CAS 80-17-1), also known as benzenesulfonyl hydrazide or BSH, is an organic sulfonyl hydrazide compound [1]. It is a white to light-colored crystalline solid with a molecular formula of C6H8N2O2S and a molecular weight of 172.20 g/mol [2]. The compound is characterized by thermal instability, undergoing decomposition at approximately 95–110°C to release nitrogen gas, a property that underpins its primary industrial application as a chemical blowing agent in polymer and rubber foaming [3].

Why Benzenesulfonohydrazide Cannot Be Interchanged with Analogous Blowing Agents Without Process Risk


Sulfonyl hydrazide-based blowing agents exhibit distinct decomposition temperature profiles and gas evolution kinetics that are intrinsic to their molecular structure [1]. Simply substituting one sulfonyl hydrazide for another—such as 4,4′-oxybis(benzenesulfonyl hydrazide) (OBSH) or p-toluenesulfonohydrazide (TSH)—without process adjustment introduces significant risk of suboptimal foaming, poor cell morphology, or even material degradation due to mismatched processing windows [2][3]. The quantification of these differences, particularly in decomposition onset, gas yield, and impact on polymer cure characteristics, provides the objective basis for scientifically defensible selection or procurement of benzenesulfonohydrazide over its closest in-class alternatives.

Quantitative Evidence Differentiating Benzenesulfonohydrazide (CAS 80-17-1) from Alternative Blowing Agents


Lower Decomposition Temperature Enables Foaming of Heat-Sensitive Polymers

Benzenesulfonohydrazide (BSH) decomposes at 90–110°C, a significantly lower temperature range than the closely related analog 4,4′-oxybis(benzenesulfonyl hydrazide) (OBSH), which decomposes at 140–160°C [1], and p-toluenesulfonohydrazide (TSH), which decomposes at 110–120°C [2]. This lower thermal activation threshold enables BSH to be used in polymers and rubber compounds that cannot tolerate higher processing temperatures without thermal degradation or premature crosslinking.

Blowing Agent Polymer Foaming Decomposition Temperature

Measured Gas Yield Supports Predictable Foam Expansion in Natural Rubber

Benzenesulfonohydrazide produces a gas yield of 120–130 mL/g upon thermal decomposition [1]. In a study optimizing natural rubber (NR) foam for thermal insulation, an expansion ratio of 2.31 was achieved at a BSH loading of 6 phr (parts per hundred rubber) in a system vulcanized at 150°C [2]. While this expansion ratio is specific to the NR formulation tested, the consistent gas yield value enables formulation chemists to predict and control foam density in a manner not possible with azodicarbonamide (ADC) blowing agents, which have a higher gas yield (~220 mL/g) but a much higher decomposition temperature of 195–215°C [3].

Blowing Agent Natural Rubber Foam Gas Yield

Effect on Curing Kinetics Dictates BSH Loading Optimization in Vulcanized Foam

Increasing BSH concentration from 2 to 10 phr in a natural rubber compound consistently increased cure time and scorch time while decreasing maximum torque during vulcanization at 150°C [1]. This is in direct contrast to findings for OBSH in NR/SBR blends, where OBSH was reported to accelerate cure [2]. The opposing effects—BSH retards cure, OBSH accelerates it—mean that substituting one for the other would require complete reformulation of the cure package. The study recommends an optimal BSH loading of 6 phr to balance expansion (ratio 2.31) with acceptable cure characteristics [1].

Blowing Agent Cure Kinetics Rubber Vulcanization

Decomposition Byproduct Profile Differentiates BSH from ADC for Low-Odor Applications

Benzenesulfonohydrazide decomposes to release primarily nitrogen gas, along with hydrogen and water vapor [1]. This is in contrast to azodicarbonamide (ADC), which decomposes to produce carbon monoxide and ammonia, gases that raise safety concerns and impart residual odor to the final foam product [2]. While OBSH also produces primarily nitrogen and water vapor, its higher decomposition temperature (140–160°C) limits its use in low-temperature foaming [2]. BSH thus occupies a unique niche: the benign byproduct profile of a sulfonyl hydrazide combined with the lower activation temperature required for heat-sensitive polymers.

Blowing Agent Decomposition Byproducts Safety

Limited Evidence of Radical Initiation Efficiency Compared to Substituted Analogs

While benzenesulfonohydrazide has been explored as a radical source, studies on structurally related sulfonyl hydrazides indicate that unsubstituted BSH may exhibit lower initiation efficiency at moderate temperatures. For instance, N,N′-dipropyl, N,N′-bis(4-methyl benzene sulfonyl) hydrazide (DBSH) undergoes homolysis of the N–N bond at 52.5°C but yields only ~1.0% polymerization yield below 100°C [1]. By class-level inference, BSH may share this limitation: the N–N bond homolyzes, but the resulting radical species may not efficiently initiate vinyl monomer polymerization. Users seeking a radical initiator should evaluate substituted sulfonyl hydrazides or alternative azo initiators unless the specific BSH-derived radical is required for a cascade coupling reaction [2].

Radical Initiator Polymerization Homolysis

Scientifically Validated Application Scenarios for Benzenesulfonohydrazide (CAS 80-17-1)


Low-Temperature Foaming of Natural Rubber for Thermal Insulation

Benzenesulfonohydrazide is quantitatively validated for use in natural rubber (NR) foam thermal insulation. A loading of 6 phr BSH in an NR compound vulcanized at 150°C yields an expansion ratio of 2.31, which is recommended for optimizing insulation properties in refrigeration and air conditioning systems [1]. The compound's predictable effect on cure kinetics—increasing scorch and cure time while reducing maximum torque—enables precise process control when the formulation is properly adjusted [1].

Foaming of Heat-Sensitive PVC and Polyolefin Formulations

The low decomposition temperature of BSH (90–110°C) makes it suitable for foaming polyvinyl chloride (PVC) and certain polyolefins that cannot tolerate the higher processing temperatures required by OBSH (140–160°C) or ADC (195–215°C) [2]. The gas yield of 120–130 mL/g provides sufficient expansion for closed-cell foams used in footwear components, gaskets, and packaging materials without thermal degradation of the polymer matrix [3].

Odor-Sensitive Foam Products Requiring Clean Decomposition

BSH decomposes to release nitrogen, hydrogen, and water vapor [4], avoiding the carbon monoxide and ammonia emissions characteristic of azodicarbonamide (ADC) [2]. This makes BSH a procurement priority for foam applications where residual odor or toxic emissions are unacceptable, such as cosmetic sponge applicators, medical foam components, and consumer goods. The benign byproduct profile, combined with a lower activation temperature than OBSH, positions BSH as the preferred sulfonyl hydrazide for low-temperature, odor-sensitive foaming.

Cascade Radical Coupling in Organic Synthesis

BSH has been employed in radical-mediated cascade coupling reactions with N-alkyl-N-methacryloylbenzamides and ethers to generate arylsulfonyl-substituted isoquinoline-1,3(2H,4H)-dione derivatives [5]. This application represents a niche synthetic use case distinct from BSH's primary industrial role. However, evidence suggests BSH is not an efficient general-purpose radical initiator for vinyl polymerization [6]; procurement for synthetic chemistry should be limited to the specific cascade coupling methodology for which it has been validated.

Technical Documentation Hub

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